molecular formula C15H10ClN3O3S B11085475 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide

Cat. No.: B11085475
M. Wt: 347.8 g/mol
InChI Key: NIHMORDTKDHDDV-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by its complex structure, which includes a chloro, cyano, and nitro functional group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H10ClN3O3S

Molecular Weight

347.8 g/mol

IUPAC Name

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O3S/c16-12-6-8(19(21)22)4-5-10(12)14(20)18-15-11(7-17)9-2-1-3-13(9)23-15/h4-6H,1-3H2,(H,18,20)

InChI Key

NIHMORDTKDHDDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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